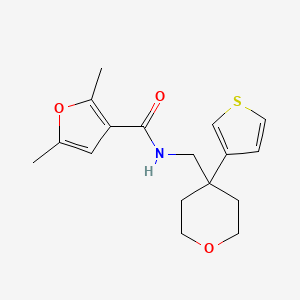

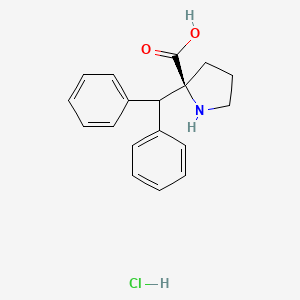

1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

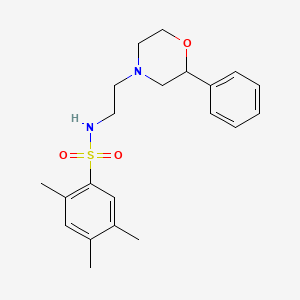

The compound "1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)urea" is a polyheterocyclic molecule that likely exhibits a range of biological activities due to the presence of furan and thiophene rings along with a urea moiety. These structural features are common in various compounds that have been synthesized and evaluated for their biological properties, such as antiangiogenic effects and enzyme inhibition .

Synthesis Analysis

The synthesis of related compounds with furan and thiophene rings has been reported in the literature. For instance, a photoinduced direct oxidative annulation process has been used to synthesize highly functionalized polyheterocyclic compounds, including those with furan and thiophene rings . Similarly, the synthesis of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas has been achieved, which shares a structural resemblance to the compound , particularly in the presence of the thiophene ring and urea moiety .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and HREIMS. Single crystal X-ray diffraction has also been employed to determine the solid-state structure, revealing non-covalent interactions that stabilize the molecular network . These techniques would be applicable in analyzing the molecular structure of "1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)urea" to elucidate its conformation and intermolecular interactions.

Chemical Reactions Analysis

The compound of interest contains functional groups that are likely to participate in various chemical reactions. The furan and thiophene rings can undergo electrophilic substitution reactions, while the urea moiety can engage in hydrogen bonding and potentially coordinate with metal ions. The hydroxy group may also be involved in reactions such as esterification or etherification .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of the furan and thiophene rings suggests potential aromaticity, which could affect the compound's solubility and reactivity. The urea moiety could contribute to the compound's solubility in polar solvents due to hydrogen bonding capabilities. The hydroxy group may also impact the compound's acidity and ability to form hydrogen bonds .

Applications De Recherche Scientifique

Synthesis and Characterization

Synthetic Pathways and Derivatives

The compound is involved in the synthesis of novel pyridine, naphthyridine derivatives, and other heterocyclic compounds with potential for various applications. Studies demonstrate the process of dimerization, coupling with diazonium salts, and reactions with urea derivatives to afford a range of pyrimido and pyrazolo derivatives, highlighting its utility in creating complex molecular architectures (Abdelrazek et al., 2010; Alabi et al., 2020).

Material Science and Catalysis

The compound's derivatives have been explored for their potential in material science, such as in the synthesis of polyesters from biobased diols, indicating its contribution to sustainable material development (Jiang et al., 2014).

Biological Activity and Computational Studies

Antibacterial and Antifungal Activities

Derivatives of the compound have been characterized and screened for antibacterial and antifungal activities, with some showing promising results against various pathogens. Computational studies have supported these findings, providing insights into the molecular basis of their activity (Alabi et al., 2020).

Enzymatic and Chemical Transformations

Research into enzymatic synthesis of biobased polyesters using derivatives as building blocks showcases the potential of these compounds in creating environmentally friendly materials (Jiang et al., 2014).

Chemical Properties and Reactions

Photophysical Properties

The compound's framework is utilized in designing fluorescent probes for metal ion detection, underscoring its relevance in developing sensitive diagnostic tools (Wang et al., 2017).

Catalytic Applications

Its derivatives find applications in catalysis, particularly in the reduction of biomass-derived furanic compounds, highlighting its role in biofuel and chemical production processes (Nakagawa et al., 2013).

Propriétés

IUPAC Name |

1-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-13(17,8-10-4-2-6-18-10)9-14-12(16)15-11-5-3-7-19-11/h2-7,17H,8-9H2,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKHYMBZHDMADS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)NC2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-oxo-2-phenyl-5-propyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530600.png)

![Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2530601.png)

![N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B2530602.png)

![[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol](/img/structure/B2530605.png)

![4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2530606.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2530610.png)